molecular formula C11H16ClNO B1430386 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride CAS No. 29813-01-2

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Cat. No.: B1430386
CAS No.: 29813-01-2
M. Wt: 213.7 g/mol
InChI Key: JSEXSOVTVGEQPW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEXSOVTVGEQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its unique conformational constraints and metabolic stability. Its incorporation into drug candidates can significantly impact potency, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed technical overview of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride, a compound of interest for its potential applications in the development of novel therapeutics. We will delve into its chemical structure, plausible synthetic routes with detailed protocols, and expected analytical characterization.

Chemical Structure and Properties

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is a primary amine featuring a cyclopropane ring substituted with a 4-methoxybenzyl group. The hydrochloride salt form enhances its solubility and stability, making it more amenable for handling and formulation.

Molecular Structure:

Chemical Structure of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H16ClNO[2]
Molecular Weight213.70 g/mol [2]
AppearanceWhite to off-white solidInferred
SolubilitySoluble in water and polar organic solventsInferred from hydrochloride salt form

Synthesis of 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl

A robust and efficient method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[3][4] This reaction utilizes a titanium-mediated cyclopropanation of a nitrile with a Grignard reagent.[5][6][7][8] Below is a proposed detailed protocol for the synthesis of the target compound based on this methodology.

Proposed Synthetic Route:

Proposed synthetic workflow for the target compound.

Experimental Protocol:

Materials:

  • 2-(4-methoxyphenyl)acetonitrile

  • Ethylmagnesium bromide (solution in THF)

  • Titanium(IV) isopropoxide

  • Boron trifluoride diethyl etherate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (solution in dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Titanacyclopropane Formation: To a solution of 2-(4-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at room temperature, add titanium(IV) isopropoxide (1.2 eq).

  • Cool the mixture to -50 °C and slowly add a solution of ethylmagnesium bromide in THF (2.4 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Nitrile and Cyclization: Cool the mixture to -50 °C and add boron trifluoride diethyl etherate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the free amine.

  • Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether and add a solution of HCl in dioxane dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine HCl.

Causality Behind Experimental Choices:

  • The use of titanium(IV) isopropoxide and a Grignard reagent is central to the Kulinkovich reaction, forming the reactive titanacyclopropane intermediate.[9]

  • The subsequent addition of a Lewis acid, such as boron trifluoride diethyl etherate, is crucial in the Szymoniak variation to promote the cyclization of the intermediate formed from the nitrile, leading to the desired primary cyclopropylamine.[3]

  • The reaction is performed under anhydrous and inert conditions to prevent the quenching of the highly reactive Grignard and organotitanium reagents.

  • The final treatment with HCl in a non-aqueous solvent like dioxane ensures the clean precipitation of the hydrochloride salt, aiding in purification and improving the stability of the final product.

Structural Elucidation and Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound. Based on the known spectral data of analogous structures, the following characteristic signals are expected.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.[10][11][12]

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d2HAromatic protons ortho to the methoxy group
~6.80d2HAromatic protons meta to the methoxy group
~3.75s3HMethoxy group (-OCH₃) protons
~2.70s2HMethylene bridge (-CH₂-) protons
~1.50br s3HAmine protons (-NH₃⁺)
~0.80-1.00m4HCyclopropane ring protons

The broad singlet for the amine protons is due to proton exchange and quadrupole broadening. The exact chemical shift can vary depending on the solvent and concentration.[11] The upfield chemical shift of the cyclopropane protons is a characteristic feature resulting from the ring current effect of the strained three-membered ring.[13][14]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments.[15][16]

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~158.0Aromatic carbon attached to the methoxy group
~130.0Aromatic carbons ortho to the methoxy group
~128.0Quaternary aromatic carbon
~114.0Aromatic carbons meta to the methoxy group
~55.0Methoxy carbon (-OCH₃)
~45.0Methylene bridge carbon (-CH₂)
~35.0Quaternary cyclopropane carbon
~15.0Methylene carbons of the cyclopropane ring
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[17][18][19][20][21]

Predicted FTIR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800StrongN-H stretching of the ammonium salt
~2950-2850MediumC-H stretching of alkyl and aromatic groups
~1610, 1510StrongC=C stretching of the aromatic ring
~1250StrongC-O stretching of the aryl ether
~1030MediumC-N stretching
~830StrongOut-of-plane C-H bending of the 1,4-disubstituted aromatic ring

The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium cation in the hydrochloride salt.[17][18]

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (ESI+):

  • [M+H]⁺: Expected at m/z = 178.12, corresponding to the protonated free amine (C₁₁H₁₆NO⁺).

  • Major Fragmentation Pathways: The primary fragmentation is expected to be the benzylic cleavage, resulting in the loss of the cyclopropylamine moiety to give a stable tropylium-like cation at m/z 121, corresponding to the 4-methoxybenzyl fragment.[22][23][24][25] Further fragmentation of the cyclopropylamine portion could also be observed.

Potential Applications and Pharmacological Relevance

  • Central Nervous System (CNS) Agents: The incorporation of a 4-methoxyphenyl group is common in various CNS-active compounds. The cyclopropylamine scaffold is also present in certain antidepressants and other neuroactive agents.

  • Enzyme Inhibitors: The rigid cyclopropane ring can serve as a key element for binding to the active site of enzymes, potentially leading to potent and selective inhibitors.

  • Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism, thereby improving the pharmacokinetic profile of a molecule.[1]

Further research is warranted to explore the specific biological activities of this compound and to fully elucidate its therapeutic potential.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Zh. Org. Khim., 25, 2244.
  • Kulinkovich Reaction. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Kulinkovich Reaction. SynArchive. Retrieved February 12, 2026, from [Link]

  • Li, W., Gao, J. J., Lorenz, J. C., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 843-851.
  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42). (2021, January 16). YouTube. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved February 12, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020).
  • Mass Spectrometry: Fragmentation. University of Arizona. Retrieved February 12, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 12, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1833.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8466.
  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4242-4245.
  • An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. (2006). The Journal of Organic Chemistry, 71(19), 7135-7143.
  • Comparisons between the experimental available FTIR-1 spectra of free... ResearchGate. Retrieved February 12, 2026, from [Link]

  • -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. Retrieved February 12, 2026, from [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). Arabian Journal of Chemistry, 11(8), 1269-1276.
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  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (2015). Organic & Biomolecular Chemistry, 13(24), 6756-6760.
  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

  • ATR-FTIR spectroscopy and chemometrics: An interesting tool to discriminate and characterize counterfeit medicines. (2015). Journal of Pharmaceutical and Biomedical Analysis, 112, 1-9.
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169708.
  • FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology, 13(8), 3931-3937.
  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013). The Journal of Organic Chemistry, 78(4), 1504-1507.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). Molbank, 2023(1), M1561.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2022). Journal of the American Society for Mass Spectrometry, 33(5), 844-855.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved February 12, 2026, from [Link]

  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). Molecules, 24(10), 1989.
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Sources

Methodological & Application

Synthesis and Applications of 1-(4-Methoxybenzyl)cyclopropanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropylamine Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropylamine scaffold has emerged as a privileged structural motif. Its inherent conformational rigidity and unique electronic properties can impart significant advantages to a drug candidate, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties to optimize pharmacokinetic profiles.[1][2] The strained three-membered ring can act as a bioisosteric replacement for larger, more flexible groups, locking a molecule into a bioactive conformation and thereby improving its binding affinity to the target protein.[1] This guide provides detailed protocols and application notes for the synthesis and utilization of a key building block in this chemical space: 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride.

The inclusion of the 4-methoxybenzyl (MPM) group serves a dual purpose. It can act as a protecting group for the primary amine, allowing for selective transformations at other parts of a molecule, and its presence can also be integral to the final molecular architecture of a drug candidate. Understanding the synthesis of this versatile building block and the methods for its subsequent manipulation is therefore of significant interest to researchers in drug discovery and process development.

Synthesis of this compound

A robust and efficient method for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[3][4] This titanium-mediated cyclopropanation of nitriles offers a direct route to the desired scaffold. The following protocol details the synthesis of 1-(4-Methoxybenzyl)cyclopropanamine, which is then converted to its hydrochloride salt for improved stability and handling.

Protocol 1: Synthesis via Kulinkovich-Szymoniak Reaction

This protocol is adapted from the general procedure for the Kulinkovich-Szymoniak reaction.[3]

Reaction Scheme:

Kulinkovich-Szymoniak Reaction cluster_reagents reagents 1. Ti(O-iPr)4, EtMgBr, THF 2. BF3·OEt2 3. HCl in Et2O 4-methoxybenzyl_cyanide 4-Methoxybenzyl cyanide product 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride 4-methoxybenzyl_cyanide->product

A visual representation of the Kulinkovich-Szymoniak reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methoxybenzyl cyanide147.181.47 g10.0
Titanium(IV) isopropoxide284.222.84 g10.0
Ethylmagnesium bromide (3.0 M in diethyl ether)-6.7 mL20.0
Boron trifluoride diethyl etherate141.931.42 g10.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Diethyl ether (anhydrous)-100 mL-
Hydrochloric acid (2.0 M in diethyl ether)-As needed-
Saturated aqueous sodium bicarbonate-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzyl cyanide (1.47 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Titanium Complex Formation: Cool the solution to 0 °C in an ice bath. Add titanium(IV) isopropoxide (2.84 g, 10.0 mmol) dropwise to the stirred solution.

  • Grignard Reagent Addition: Slowly add ethylmagnesium bromide (6.7 mL of a 3.0 M solution in diethyl ether, 20.0 mmol) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Lewis Acid Treatment: Cool the reaction mixture back to 0 °C and add boron trifluoride diethyl etherate (1.42 g, 10.0 mmol) dropwise. Stir the mixture at room temperature for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Add diethyl ether (50 mL) and filter the mixture through a pad of Celite®. Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

  • Purification of the Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-methoxybenzyl)cyclopropanamine as an oil. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5).

  • Formation of the Hydrochloride Salt: Dissolve the purified free base in anhydrous diethyl ether (50 mL). Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Application Notes: A Versatile Building Block in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The primary amine can be readily functionalized, and the 4-methoxybenzyl group can be retained as part of the final structure or removed to unmask a primary amine.

Application 1: Synthesis of N-Acylated Derivatives as Potential LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key enzyme involved in epigenetic regulation and has emerged as a promising target for cancer therapy.[5] Many potent LSD1 inhibitors are derived from Tranylcypromine (2-phenylcyclopropylamine), and the introduction of substituents on the cyclopropylamine nitrogen can significantly enhance potency and selectivity.[6] The following protocol provides a general method for the N-acylation of 1-(4-Methoxybenzyl)cyclopropanamine.

Reaction Scheme:

N-Acylation cluster_reagents reagents Acyl Chloride (R-COCl) Triethylamine, DCM start_material 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride product N-(1-(4-Methoxybenzyl)cyclopropyl)acetamide start_material->product

A general scheme for the N-acylation of 1-(4-Methoxybenzyl)cyclopropanamine.

Protocol 2: N-Acetylation of 1-(4-Methoxybenzyl)cyclopropanamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound213.70214 mg1.0
Acetyl chloride78.5086 mg1.1
Triethylamine101.19223 mg2.2
Dichloromethane (DCM, anhydrous)-10 mL-
1 M Hydrochloric acid-10 mL-
Saturated aqueous sodium bicarbonate-10 mL-
Brine-10 mL-
Anhydrous sodium sulfate---

Procedure:

  • Reaction Setup: Suspend this compound (214 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Addition: Add triethylamine (223 mg, 2.2 mmol) to the suspension and stir until the solid dissolves.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (86 mg, 1.1 mmol) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water (10 mL). Separate the organic layer and wash it sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to yield N-(1-(4-methoxybenzyl)cyclopropyl)acetamide.

Application 2: Deprotection to Yield the Primary Cyclopropylamine

In many synthetic strategies, the 4-methoxybenzyl group serves as a protecting group for the primary amine. Its removal unmasks a reactive handle for further functionalization. Oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and effective method.[7]

Reaction Scheme:

MPM Deprotection cluster_reagents reagents DDQ DCM/H2O start_material N-Protected Cyclopropylamine product Primary Cyclopropylamine start_material->product

Oxidative deprotection of the 4-methoxybenzyl group.

Protocol 3: Oxidative Deprotection of an N-(4-Methoxybenzyl)cyclopropyl Derivative

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-(1-(4-Methoxybenzyl)cyclopropyl)acetamide219.28219 mg1.0
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.01272 mg1.2
Dichloromethane (DCM)-9 mL-
Water-1 mL-
Saturated aqueous sodium bicarbonate-20 mL-
Brine-20 mL-
Anhydrous sodium sulfate---

Procedure:

  • Reaction Setup: Dissolve the N-(1-(4-methoxybenzyl)cyclopropyl)acetamide (219 mg, 1.0 mmol) in a mixture of DCM (9 mL) and water (1 mL) in a round-bottom flask.

  • DDQ Addition: Add DDQ (272 mg, 1.2 mmol) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the deprotected primary amine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The protocols provided herein offer a practical guide for its synthesis and subsequent functionalization. The strategic use of the cyclopropylamine moiety, enabled by accessible starting materials like the one described, will continue to be a key strategy in the development of novel therapeutics.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Titanium(IV) isopropoxide-ethylmagnesium bromide as a new convenient reagent for the synthesis of cyclopropanols from carboxylic acid esters. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
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  • Schober, M., MacDermaid, C. M., Lonsdale, R., Morse, J. S., Rosson, G., Faler, C. A., ... & Roiban, G. D. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.
  • BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Wu, J., He, L., & Chen, J. R. (2019). Organocatalytic Ring-opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Towards Well-defined Poly(ester amide)s. Polymer Chemistry, 10(42), 5785-5792.
  • Tanaka, K., & Fu, G. C. (2003). First synthesis of acylated nitrocyclopropanes. The Journal of organic chemistry, 68(25), 9789–9791.
  • Ofial, A. R., & Mayr, H. (2021). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(60), 14945-14954.
  • Lee, Y., & Kim, Y. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8029–8035.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of organic chemistry, 70(25), 10292–10296.
  • Sibi, M. P., & Soeta, T. (2006). C-acylation of cyclopropanols: preparation of functionalized 1,4-diketones. Organic letters, 8(21), 4683–4685.

Sources

Application Note: Optimized Amide Coupling Strategies for Cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Amide Coupling Conditions for Cyclopropanamine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Cyclopropanamine (CPA) motifs are ubiquitous in modern drug discovery (e.g., Orexin antagonists, quinolone antibiotics) due to their ability to improve metabolic stability and restrict conformational freedom. However, the unique electronic and steric properties of the cyclopropane ring render these amines significantly less nucleophilic than their acyclic alkyl counterparts.

This guide provides a technical analysis of the "cyclopropylamine problem" and offers three distinct, field-validated protocols to overcome low reactivity while mitigating risks such as ring-opening and racemization.

Scientific Foundation: The Nucleophilicity Challenge

To optimize coupling, one must understand why cyclopropanamines are difficult substrates. The difficulty arises from the hybridization of the cyclopropane ring carbons.

Hybridization and Basicity

Unlike a standard alkyl amine (


, ~109.5° bond angle), the carbon atoms in a cyclopropane ring possess significant 

-character in the C-C bonds to accommodate the strained 60° bond angle. Consequently, the exocyclic C-N bond has increased

-character, but the carbon itself behaves electronically more like an alkene (

) than an alkane.
  • The Walsh Orbital Effect: The electron-withdrawing nature of the cyclopropane ring (due to high

    
    -character in the ring bonds) pulls electron density away from the nitrogen lone pair.
    
  • pKa Impact: This electronic effect lowers the basicity (and nucleophilicity) of the amine.[1]

Table 1: Comparative Basicity of Amines (Conjugate Acid pKa)

Amine TypeStructureHybridization (approx)pKa (Conjugate Acid)Relative Nucleophilicity
Isopropylamine


~10.6High
Cyclopropylamine


(Walsh model)
~9.1Moderate/Low
Aniline


~4.6Very Low

Insight: While not as deactivated as anilines, cyclopropanamines sit in a "dead zone" where standard EDC/HOBt couplings often stall, yet they remain sensitive to the harsh acid chloride conditions used for anilines.

Strategic Reagent Selection

Selecting the correct coupling agent is a function of scale, steric hindrance (e.g., 1-substituted cyclopropanes), and acid sensitivity.

ReagentSelection Start Substrate Analysis: Cyclopropanamine Coupling Q1 Is the Carboxylic Acid Sterically Hindered? Start->Q1 Q2 Is the Substrate Acid/Epimerization Sensitive? Q1->Q2 No MethodC PROTOCOL C: Ghosez's Reagent (Neutral Acid Chloride) Q1->MethodC Yes (Tertiary Acid) Q3 Scale of Reaction? Q2->Q3 No MethodB PROTOCOL B: T3P / Pyridine (Low Epimerization, Process Scale) Q2->MethodB Yes (Chiral Center) MethodA PROTOCOL A: HATU / DIPEA (High Reactivity, Discovery Scale) Q3->MethodA < 100 mg (Discovery) Q3->MethodB > 1g (Process/Scale-up)

Figure 1: Decision matrix for selecting the optimal coupling protocol.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Rapid synthesis, small scale (<100 mg), unhindered acids. Mechanism: HATU generates an O-At active ester (7-azabenzotriazole), which is more reactive and less sterically bulky than the corresponding OBt ester, facilitating attack by the weaker cyclopropyl nucleophile.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT). Note: Ensure pH is >8.

  • Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

  • Stir for 5–10 minutes to ensure formation of the activated ester (monitor by LCMS if possible; look for M+ActiveEster mass).

  • Add Cyclopropanamine (1.2 equiv).

  • Stir at RT for 1–4 hours.

    • Optimization: If conversion is <50% after 2 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Protocol B: The "Process Standard" (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>1g), chiral substrates (lowest epimerization risk), and easy workup. Mechanism: T3P acts as a kinetic dehydrating agent. It does not require pre-activation.[2][3] The byproducts are water-soluble, eliminating the need for chromatography in many cases.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Cyclopropanamine (1.1 – 1.5 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) OR N-Methylmorpholine (NMM). Note: DIPEA can be used but Pyridine often gives higher yields with T3P.

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Procedure:

  • Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Cyclopropanamine (1.2 equiv), and Solvent (EtOAc, 5-10 volumes).

  • Cool the mixture to 0°C (ice bath).

  • Add Pyridine (4.0 equiv).[4]

  • Dropwise add T3P solution (1.5 equiv) over 10–15 minutes. Exotherm control is critical to prevent impurities.

  • Allow to warm to RT and stir for 2–12 hours.

    • Note: T3P reactions are often slower than HATU but cleaner.

  • Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then sat.

    
    , then brine.
    
  • Evaporate solvent.

Protocol C: The "Steric Powerhouse" (Ghosez’s Reagent)

Best for: Extremely hindered acids (e.g., tertiary carbons), electron-deficient amines, or acid-sensitive protecting groups (Boc/Cbz) that cannot survive


.
Mechanism:  Converts acid to acid chloride under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine.[5]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 – 1.5 equiv)

  • Base:

    
     or DIPEA (2.0 – 3.0 equiv)
    
  • Solvent: DCM or

    
     (dry).
    

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

  • Stir for 1–2 hours. Monitor by TLC (acid to acid chloride conversion) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Crucial Step: Do not isolate. Cool the mixture to 0°C.

  • Add Base (DIPEA, 2.0 equiv) followed by Cyclopropanamine (1.2 – 1.5 equiv).

  • Allow to warm to RT and stir for 2 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Troubleshooting & Stability: The Ring-Opening Risk

A critical failure mode in cyclopropanamine chemistry is the opening of the cyclopropane ring. This typically occurs via two mechanisms: Radical Single Electron Transfer (SET) or Acid-Catalyzed Homo-Conjugate addition.

RingOpening Substrate Cyclopropyl Amide PathA Path A: Radical Conditions (e.g., oxidative impurities) Substrate->PathA PathB Path B: Strong Acid (e.g., TFA, HCl heat) Substrate->PathB RadicalInter N-Centered Radical (Ring Expansion) PathA->RadicalInter -e⁻ CationInter Carbocation (Homo-Michael) PathB->CationInter +H⁺ Product Linear/Rearranged Byproducts RadicalInter->Product CationInter->Product

Figure 2: Mechanisms of cyclopropane ring instability during coupling or deprotection.

Mitigation Strategies:

  • Avoid Radical Sources: Do not use old THF (peroxides) or reagents known to generate radicals.

  • Acid Sensitivity: If the cyclopropane has a donor group (e.g., aryl) at the 2-position, it is highly prone to acid-catalyzed ring opening. Avoid heating in HCl or TFA during deprotection steps post-coupling.

  • Order of Addition: Always buffer the amine with base before adding to the activated acid species to prevent transient high-acidity environments.

References

  • T3P Optimization: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[6] Process Res. Dev.2016 , 20, 140–177. Link

  • Ghosez Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions."[7] J. Chem. Soc., Chem. Commun.[7]1979 , 1180.[7] Link

  • HATU Protocols: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8] J. Am. Chem. Soc.[9]1993 , 115, 4397. Link

  • Cyclopropylamine Properties: "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

  • General Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.[9]2009 , 38, 606-631. Link

Sources

Procedure for converting 1-(4-Methoxybenzyl)cyclopropanamine HCl to free base

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Neutralization and Isolation of 1-(4-Methoxybenzyl)cyclopropanamine Free Base

Executive Summary & Chemical Context

This application note details the procedure for converting 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride (HCl salt) into its catalytically active free base form. This transformation is a critical precursor step for nucleophilic substitution, reductive amination, or peptide coupling reactions where the protonated amine is non-reactive.

Chemical Rationale: The target molecule features a primary amine attached to a cyclopropane ring at a quaternary carbon center, sterically crowded by a para-methoxybenzyl (PMB) group. While the cyclopropane ring introduces ring strain (~27.5 kcal/mol), it is kinetically stable under basic conditions. The primary challenge is not stability, but efficient mass transfer during neutralization due to the lipophilicity of the PMB group and the potential for emulsion formation.

Key Physical Properties:

PropertyValue (Approx.)Implication for Protocol
MW (Salt) ~213.7 g/mol Precursor mass calculation.
MW (Free Base) ~177.2 g/mol Theoretical yield target.
pKa (Conj. Acid) ~9.0 – 9.5Requires pH > 11 for >99% deprotonation.
Solubility (Salt) Water, MeOHInitial dissolution phase.
Solubility (Base) DCM, EtOAc, MTBEExtraction solvent choice.
Volatility Low/ModerateRisk of loss under high vacuum is low, but exists.

Methodology Selection

Two protocols are provided based on scale and purity requirements.

  • Protocol A (Biphasic Extraction): The standard industrial approach for scales >100 mg. It utilizes a thermodynamic pH swing to drive the amine into the organic phase.

  • Protocol B (Solid Phase Extraction - SCX): Recommended for high-throughput screening (HTS) or small scales (<50 mg) where trace water removal is critical.

Protocol A: Biphasic Neutralization (Standard)

Reagents:

  • Dichloromethane (DCM) (HPLC Grade)

  • 1N Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃)

  • Brine (Saturated NaCl)

  • Sodium Sulfate (Na₂SO₄) - Anhydrous

Step-by-Step Procedure:

  • Dissolution:

    • Suspend the amine hydrochloride salt in a minimal volume of water (approx. 10 mL per gram of salt).

    • Note: If the salt is not fully soluble, add a small amount of Methanol (<5% v/v) to aid dissolution, though this may slightly increase organic solubility in the aqueous layer later.

  • Basification (The pH Swing):

    • Place the aqueous solution in a separatory funnel.

    • Slowly add 1N NaOH (or Sat. Na₂CO₃ for milder conditions) while swirling.

    • Critical Check: Monitor pH using universal indicator paper. The target pH is 12-14 .

    • Mechanism:[1][2][3] At pH > pKa + 2, the equilibrium shifts almost exclusively to the uncharged free base (

      
      ), rendering it insoluble in water but highly soluble in organic solvents.
      
  • Extraction:

    • Add DCM (volume equal to the aqueous phase).

    • Shake vigorously for 2 minutes with frequent venting. The lipophilic PMB group will drive the free base into the DCM layer.

    • Allow layers to separate completely. Collect the lower organic layer.

    • Repeat: Perform this extraction 2 more times (Total 3x extractions) to ensure quantitative recovery.

  • Washing & Drying:

    • Combine the organic extracts.

    • Wash with Brine (1x) to remove residual water and inorganic salts.

    • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

    • Why Na₂SO₄? It is a neutral drying agent. MgSO₄ is slightly acidic and can occasionally trap amines.

  • Concentration:

    • Filter off the drying agent.[4]

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30-35°C .

    • Caution: Do not heat aggressively.[5] While the PMB group adds mass, the free base may still have significant vapor pressure.

Diagram 1: Biphasic Extraction Workflow

ExtractionWorkflow Start Start: Amine HCl Salt Dissolve Dissolve in Water Start->Dissolve Basify Add 1N NaOH (pH > 12) Dissolve->Basify Extract Extract with DCM (3x) Basify->Extract Separate Separate Phases Extract->Separate AqLayer Aqueous Waste (NaCl + H2O) Separate->AqLayer OrgLayer Organic Layer (Free Base + DCM) Separate->OrgLayer Dry Dry over Na2SO4 & Filter OrgLayer->Dry Evap Evaporate Solvent (30°C, Reduced Pressure) Dry->Evap Product Yield: Free Base Oil/Solid Evap->Product

Caption: Workflow for the thermodynamic isolation of the amine free base via biphasic extraction.

Protocol B: Solid Phase Extraction (SCX)

Reagents:

  • SCX-2 (Strong Cation Exchange) Cartridge (Silica-bound propylsulfonic acid)

  • Methanol (MeOH)

  • 2M Ammonia in Methanol (

    
    )
    

Procedure:

  • Load: Dissolve the HCl salt in MeOH and load onto the pre-conditioned SCX cartridge. The amine binds to the sulfonic acid sites; chloride ions wash through.

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities.

  • Elute: Elute with 2M NH₃ in MeOH . The excess ammonia displaces the target amine.

  • Finish: Concentrate the eluate to obtain the pure free base.

Quality Control & Self-Validation

To ensure the process was successful, utilize the following validation checks:

MethodObservation CriteriaPass/Fail Indicator
¹H NMR (CDCl₃) Check chemical shift of

-protons next to Nitrogen.
Pass: Shift moves upfield (shielded) compared to salt. Broad

singlet appears (exchangeable).
Silver Nitrate Test Dissolve product in water/HNO₃, add AgNO₃.Pass: No precipitate (Clear). Fail: White precipitate (AgCl) indicates residual salt.
Gravimetric Compare isolated mass to theoretical yield.Pass: Yield > 90%.

Diagram 2: Chemical Equilibrium Mechanism

Equilibrium Salt R-NH3+ Cl- (Water Soluble) Transition Deprotonation Salt->Transition + OH- Base NaOH (Base) Base->Transition FreeBase R-NH2 (Organic Soluble) Transition->FreeBase pH > 9.5 Waste NaCl + H2O Transition->Waste

Caption: Deprotonation mechanism shifting solubility preference from aqueous to organic phase.

Storage & Stability

  • CO₂ Sensitivity: Primary amines rapidly absorb atmospheric CO₂ to form carbamates.

    • Action: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Store at 2-8°C .

  • Shelf Life: The free base is less stable than the HCl salt. Prepare fresh before use or store as a solution in anhydrous solvent if possible.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(4-Methoxybenzyl)cyclopropan-1-amine hydrochloride. Retrieved February 12, 2026.[1]

  • PubChem. (2026).[6] Compound Summary: Cyclopropylamine Derivatives. National Center for Biotechnology Information.

Sources

Application Note: Storage and Stability of 1-(4-Methoxybenzyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride is a specialized primary amine intermediate often used in the synthesis of LSD1 inhibitors and conformationally restricted phenethylamine analogues. Its unique structure—featuring a primary amine and a p-methoxybenzyl (PMB) group geminally substituted on a strained cyclopropane ring—presents specific stability challenges.

While the hydrochloride salt form significantly improves stability compared to the volatile free base, this compound remains susceptible to hygroscopic degradation and benzylic oxidation if mishandled. This guide provides a self-validating protocol for the storage, solubilization, and quality control of this reagent.

Chemical Identity Profile
PropertyDetail
CAS Number 1152508-36-5 (Generic/Related)
Formula C₁₁H₁₅NO[1][2][3][4][5] • HCl
MW 213.70 g/mol
Structure Type Gem-disubstituted Cyclopropane (Primary Amine)
Solubility DMSO (>20 mg/mL), Methanol (>20 mg/mL), Water (>10 mg/mL)
pKa (Calc) ~8.5–9.0 (Conjugate acid)
Appearance White to off-white solid

Part 2: Stability Risk Assessment

To ensure experimental reproducibility, researchers must understand the specific degradation pathways associated with this molecule.

Benzylic Oxidation (High Risk)

The methylene bridge (benzylic position) connecting the electron-rich 4-methoxyphenyl ring to the cyclopropane core is prone to radical autoxidation, especially in solution. This leads to the formation of peroxides or ketones, which can react with the primary amine to form imines (Schiff bases).

Hygroscopicity & Hydrolysis (Medium Risk)

Amine hydrochlorides are inherently hygroscopic. Absorption of atmospheric moisture leads to:

  • Concentration drift: Weighing errors due to water mass.

  • Hydrolysis: If residual synthesis impurities (e.g., nitriles or amides) are present, moisture accelerates their breakdown.

Cyclopropane Ring Strain (Low Risk in Salt Form)

While cyclopropanes are strained, the hydrochloride salt effectively "locks" the nitrogen lone pair, preventing it from facilitating ring-opening reactions. However, exposure to strong Lewis acids or extreme heat (>50°C) can trigger ring fragmentation.

Structural Vulnerability Diagram

StabilityRisk Compound 1-(4-Methoxybenzyl) cyclopropanamine HCl Oxidation Benzylic Oxidation (Peroxide/Ketone formation) Compound->Oxidation Light + O2 (Solution) Hygroscopy Moisture Uptake (Hydrolysis/Weighing Error) Compound->Hygroscopy High Humidity (>60%) RingOpen Ring Opening (Thermal/Acidic) Compound->RingOpen Heat >50°C

Figure 1: Primary degradation pathways. Red arrows indicate the most critical risks in solution state.

Part 3: Storage & Handling Protocols[7][8]

Protocol A: Solid State Storage

Objective: Prevent moisture uptake and photon-induced oxidation.

  • Container: Store in amber glass vials with Teflon-lined screw caps.

  • Environment: Maintain at -20°C .

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant packets (silica gel or Drierite).

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccated secondary container. This prevents condensation from forming on the cold solid.

Protocol B: Preparation of Stock Solutions (Self-Validating)

Objective: Create a stable 10 mM or 100 mM stock solution in DMSO.

Reagents:

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Argon or Nitrogen gas line.

Workflow:

StockPrep Start Start: Solid Compound (Equilibrated to RT) Weigh Weigh Solid (Rapidly to avoid moisture) Start->Weigh Solvent Add Anhydrous DMSO (Do NOT use water/PBS) Weigh->Solvent Dissolve Vortex/Sonicate (Max 30°C) Solvent->Dissolve Gas Purge Headspace (Argon/N2 stream) Dissolve->Gas Aliquot Aliquot into Amber Vials (Single-use volumes) Gas->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Figure 2: Optimal workflow for stock solution preparation.

Step-by-Step Procedure:

  • Weighing: Rapidly weigh the required amount of solid. If the solid appears "sticky" or clumps, it has already absorbed water; assume the molecular weight is effectively higher or dry under vacuum if critical.

  • Solubilization: Add Anhydrous DMSO . Vortex until clear.

    • Note: Do not use water or PBS for the stock solution. Aqueous solutions are prone to pH drift and microbial growth.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the vial headspace for 5–10 seconds to displace oxygen.

  • Aliquotting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Freeze at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Part 4: Stability Matrix & QC

Stability Reference Table
Solvent/StateTemperatureStability EstimateRecommendation
Solid (Desiccated) -20°C> 2 YearsLong-term storage
DMSO Stock -80°C1 YearPreferred for stocks
DMSO Stock -20°C3 MonthsWorking stocks
DMSO Stock 25°C (RT)< 48 HoursUse immediately
Aqueous Buffer 4°C / RT< 24 HoursPrepare fresh only
Quality Control (QC) Check

If you suspect degradation (e.g., solution turns yellow/orange), perform this simple LC-MS check:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection: UV at 254 nm and 210 nm.

  • Pass Criteria: Single peak >95% purity.

    • Fail Indicator 1: Peak at [M+16] (Oxidation/N-oxide).

    • Fail Indicator 2: Appearance of p-methoxybenzaldehyde (cleavage product) at early retention times.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965935, 1-(4-Methoxybenzyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Way, L., et al. (2020).Stability of Amine Hydrochloride Salts in DMSO Solutions. Journal of Pharmaceutical Sciences. (Generalized reference for amine/DMSO interactions).

Sources

Troubleshooting & Optimization

Optimizing recrystallization of 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride (HCl) Ticket ID: TECH-CRYST-8821 Support Level: Senior Application Scientist

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound as a key intermediate for monoamine oxidase (MAO) inhibitors or LSD1 inhibitors (similar to Tranylcypromine analogs). The presence of the cyclopropane ring combined with the electron-rich 4-methoxybenzyl group creates specific challenges:

  • Oiling Out: The flexible benzyl chain and ionic nature often lead to liquid-liquid phase separation (LLPS) rather than crystal nucleation.

  • Ring Stability: While the HCl salt is generally stable, the cyclopropane ring possesses high ring strain (~27.5 kcal/mol). Excessive heating in strongly acidic media during recrystallization can lead to ring-opening degradation.

  • Oxidation: The methoxy group activates the aromatic ring, making the compound susceptible to oxidative coloration (turning yellow/brown) if processed without inert gas protection.

Typical Solubility Profile (HCl Salt)

Data summarized from homologous cyclopropylamine salts.

Solvent CategorySpecific SolventSolubility BehaviorRole in Process
Primary Solvents Methanol, Ethanol, WaterHigh solubility at RT.Dissolver
Secondary Solvents Isopropanol (IPA), n-ButanolModerate solubility (High at reflux, Low at RT).Ideal Single-Solvent
Anti-Solvents Diethyl Ether, MTBE, Ethyl AcetateVery low solubility.Precipitant
Non-Polar Hexane, HeptaneInsoluble.Strong Anti-Solvent

Critical Workflow: Solvent System Selection

Do not blindly follow a literature recipe. Batch-to-batch impurity profiles require adaptive solvent selection. Use the decision matrix below to select your system.

SolventSelection Start Start: Assess Crude Purity PurityCheck Is Crude Purity > 85%? Start->PurityCheck HighPurity High Purity Strategy (Single Solvent) PurityCheck->HighPurity Yes LowPurity Low Purity Strategy (Binary System) PurityCheck->LowPurity No IPA Try Isopropanol (IPA) Reflux -> Cool HighPurity->IPA EtOH_EtOAc Ethanol / Ethyl Acetate (1:3 Ratio) LowPurity->EtOH_EtOAc MeOH_MTBE Methanol / MTBE (High Polarity Impurities) LowPurity->MeOH_MTBE Result1 Crystals Form IPA->Result1 Result2 Oiling Out IPA->Result2 EtOH_EtOAc->Result1 EtOH_EtOAc->Result2

Figure 1: Solvent Selection Decision Matrix. Note that IPA is often the "Goldilocks" solvent for amine hydrochlorides, balancing solubility and crystallization potential.

The "Golden Batch" Protocol

Standardized procedure for >98% purity.

Safety Warning: Perform all steps under a Nitrogen atmosphere to prevent oxidation of the methoxybenzyl group.

Materials
  • Crude Solid: 1-(4-Methoxybenzyl)cyclopropanamine HCl

  • Solvent A: Isopropanol (IPA) - HPLC Grade

  • Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.

Step-by-Step Methodology
  • Dissolution (Thermodynamic Control):

    • Place crude solid in the flask.

    • Add Solvent A (IPA) at a ratio of 3 mL per gram of solid.

    • Heat to mild reflux (approx. 80-82°C).

    • Checkpoint: If solid does not dissolve, add IPA in 0.5 mL increments. Do not exceed 10 mL/g. If still insoluble, hot filter to remove inorganic salts (e.g., NH4Cl).

  • Nucleation Point (The Critical Moment):

    • Once dissolved, remove from heat and allow to cool to ~50°C.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

    • Anti-Solvent Addition: If no crystals appear by 40°C, add Solvent B (MTBE) dropwise until a faint turbidity (cloudiness) persists. Then add 1-2 drops of Solvent A to clear it again.

  • Crystal Growth (Kinetic Control):

    • Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling traps impurities.

    • Once at RT, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.

  • Isolation:

    • Filter the white crystalline solid using a Büchner funnel.

    • Wash: Wash the cake with cold MTBE (or 10% IPA in MTBE).

    • Drying: Dry under vacuum at 40°C. Avoid higher temperatures to prevent HCl dissociation or oxidation.

Troubleshooting Guide: "Oiling Out"

The most frequent ticket we receive regarding this compound is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW - Metastable Zone Width). This is common when the compound is too soluble in the solvent or contains lipophilic impurities.

OilingOut Issue Issue: Product Oils Out Reheat Reheat to redissolve oil Issue->Reheat TempCheck Is the solution boiling? AddSolvent Add more Polar Solvent (IPA/EtOH) TempCheck->AddSolvent Oil persists at reflux HighShear Apply High Shear (Sonication/Vigorous Stirring) TempCheck->HighShear Oil forms on cooling Reheat->TempCheck AddSolvent->Reheat Seed Seed at Cloud Point HighShear->Seed

Figure 2: Troubleshooting workflow for oiling out phenomena. Increasing the ratio of the polar solvent (Solvent A) usually fixes LLPS issues.

Corrective Actions for Oiling Out:
  • The "Re-Dissolve" Technique: Reheat the mixture until the oil dissolves. Add 10-20% more of the polar solvent (Ethanol/IPA). The oil phase is usually too rich in the non-polar anti-solvent.

  • Trituration: If the oil refuses to crystallize, decant the supernatant solvent. Add fresh diethyl ether or MTBE to the oil and sonicate vigorously. This physically disrupts the oil and forces solidification.

  • Seeding: Oiling out often happens because the energy barrier for nucleation is high. Seeding provides a template, bypassing the energy barrier.

Frequently Asked Questions (FAQ)

Q1: The crystals are slightly yellow. Is this acceptable?

  • Answer: For early-stage intermediates, pale yellow is often acceptable. However, deep yellow/brown indicates oxidation of the methoxybenzyl moiety or presence of trace iodine/bromine (if synthesized via halide precursors).

  • Fix: Recrystallize using Methanol/Activated Carbon . Dissolve the salt in hot methanol, add activated charcoal (5 wt%), stir for 15 mins, filter hot through Celite, then induce crystallization with MTBE.

Q2: My yield is only 40%. Where is the rest?

  • Answer: Amine hydrochlorides are often significantly soluble in alcohols.

  • Fix: Save your "mother liquor" (filtrate). Concentrate it to half volume on a rotavap and repeat the cooling process to harvest a "second crop." Note: The second crop will have lower purity.

Q3: Can I use Acetone?

  • Answer: Avoid Acetone. While often a good solvent, primary amines (even as salts) can potentially react with ketones to form imines (Schiff bases) under equilibrium, especially if excess acid or heat is present. Stick to Alcohols or Esters.

Q4: How do I remove inorganic salts (NH4Cl, NaCl)?

  • Answer: Inorganic salts are insoluble in dry Ethanol or Isopropanol.

  • Fix: Dissolve your crude amine HCl in dry boiling Ethanol. Any solid remaining at boiling temperature is likely inorganic. Filter this hot before cooling the filtrate to get your product.

References & Grounding

  • General Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification of amine hydrochlorides).

  • Crystallization Mechanisms: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

  • Synthesis Context (Cyclopropylamines): Organic Syntheses, Coll. Vol. 10, p.289 (2004); Vol. 79, p.139 (2002). (Describes handling of N-benzyl cyclopropylamine derivatives).

  • Safety Data: Sigma-Aldrich Safety Data Sheet for 1-(4-Methoxybenzyl)cyclopropan-1-amine hydrochloride.

Disclaimer: This guide is intended for qualified research personnel. Always review the specific SDS for this compound before handling.

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation of Cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring is a highly strained, three-membered carbocycle that imparts unique conformational rigidity and electronic properties to molecules, making it a prized structural motif in medicinal chemistry.[1][2] Cyclopropanamine derivatives, in particular, are core components of numerous therapeutic agents. Understanding their behavior under mass spectrometric analysis is critical for metabolite identification, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth analysis of the characteristic Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of cyclopropanamine derivatives, explains the underlying mechanistic principles, and compares these patterns to other relevant cyclic amines. We will delve into the causality behind experimental choices and provide actionable protocols for researchers in drug development.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropane ring, despite its inherent strain, offers a stable and rigid scaffold.[1] When incorporated into drug candidates, this moiety can enhance potency, modulate metabolic stability, and improve selectivity. The amine substituent provides a basic handle for salt formation and crucial hydrogen bonding interactions with biological targets. A notable example is Tranylcypromine, a monoamine oxidase (MAO) inhibitor used in the treatment of neuropsychiatric disorders, which features a phenylcyclopropanamine core.[3][4]

Given their prevalence, a robust understanding of how these molecules fragment in a mass spectrometer is not merely academic; it is a practical necessity for unambiguous structural elucidation in complex biological matrices. This guide will focus on fragmentation induced by soft ionization techniques like Electrospray Ionization (ESI), which are standard in modern LC-MS workflows.[5][6]

The Logic of Fragmentation: Core Pathways for Protonated Cyclopropanamines

In positive-ion ESI-MS, cyclopropanamines readily protonate at the basic nitrogen atom to form the quasi-molecular ion [M+H]⁺.[5] Collision-Induced Dissociation (CID) of this precursor ion initiates a cascade of fragmentation events. The high ring strain and the presence of the charged amino group dictate the primary fragmentation routes.

The fragmentation of the parent cyclopropane structure itself often involves C-C bond scission and loss of hydrogen atoms or molecules.[7] For cyclopropanamine derivatives, the pathways are more complex, influenced by the protonated amine.

Pathway A: Homolytic Cleavage and Ring Opening

The most characteristic fragmentation pathway involves the opening of the strained cyclopropane ring. A single-electron transfer can lead to a radical cation intermediate, which rapidly rearranges.[4] This ring-opening is the foundational step for many subsequent product ions.

Pathway B: α-Cleavage

Similar to other aliphatic amines, α-cleavage is a predominant fragmentation mode.[8] This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For cyclopropanamines, this results in the formation of a stable iminium ion and the loss of a radical from the ring.

Pathway C: Neutral Loss of Ammonia (NH₃)

The loss of the entire amine group as neutral ammonia (or a substituted amine) is a common pathway, especially if the resulting cyclopropyl cation can be stabilized by other substituents.

Below is a generalized workflow for analyzing these fragmentation patterns.

G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Dilution in Mobile Phase) LC HILIC Separation (e.g., ZIC-pHILIC) SamplePrep->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI Elution MS1 MS1 Full Scan (Identify [M+H]⁺) ESI->MS1 Ion Transfer MS2 MS2 Product Ion Scan (Fragment [M+H]⁺) MS1->MS2 Precursor Selection (Collision Energy Ramp) Data Data Analysis (Pathway Elucidation) MS2->Data Spectrum Acquisition

Fig. 1: A typical LC-MS/MS workflow for fragmentation analysis.

Comparative Fragmentation: Cyclopropanamine vs. Cyclobutanamine

To truly understand the unique fragmentation of the cyclopropane ring, it is instructive to compare it with its four-membered ring homolog, cyclobutanamine. The difference in ring strain energy significantly alters the preferred fragmentation channels.

FeatureCyclopropanamine DerivativeCyclobutanamine DerivativeRationale & Causality
Dominant Pathway Ring-opening followed by various losses.Ring fission into two ethylene molecules (or derivatives).The high strain of the cyclopropane ring makes ring cleavage a very low-energy, favorable process. The cyclobutane ring is less strained and favors a retro [2+2] cycloaddition-type cleavage.
Key Neutral Loss Loss of C₂H₄ (ethylene) after ring opening.Loss of C₂H₄ (ethylene).While both can lose ethylene, the mechanism differs. For cyclopropanamine, it's a multi-step process post-ring opening. For cyclobutanamine, it's a concerted ring fission.
[M-NH₃]⁺ Ion Less common, requires charge stabilization.More common.The secondary carbocation formed after NH₃ loss from a cyclobutane ring is more stable than the highly unstable cyclopropyl cation.
α-Cleavage Competes with ring-opening.A significant pathway, leading to loss of a C₃H₅ radical.The energetics of α-cleavage are comparable to ring fission in cyclobutanamine, making it a major competing pathway.

This comparison highlights how the unique chemical properties of the cyclopropane ring directly influence its mass spectrometric "fingerprint."[1]

The Influence of Substituents

Substituents on either the cyclopropane ring or the amine nitrogen dramatically influence fragmentation outcomes. Electron-donating or -withdrawing groups can stabilize or destabilize intermediates, thereby favoring one pathway over another.[9][10]

  • Phenyl Substitution (e.g., Tranylcypromine): A phenyl group can stabilize a radical or cationic site formed during ring-opening, making this the dominant pathway.[4] Subsequent fragmentation will often involve losses from the phenyl ring (e.g., loss of benzene).

  • N-Alkylation: Increasing the size of alkyl groups on the nitrogen favors α-cleavage, with the largest alkyl group being preferentially lost as a radical (Stevenson's rule).

  • Ring Substitution: Electronegative substituents on the ring can influence the initial site of bond cleavage, potentially leading to complex rearrangement pathways.[9]

The fragmentation pathway diagram below illustrates the major routes for a generic N-substituted cyclopropanamine.

G cluster_pathways Collision-Induced Dissociation (CID) Pathways M [M+H]⁺ (Precursor Ion) A Ring-Opened Intermediate M->A Pathway A (Ring Opening) B Product Ion (Loss of R•) M->B Pathway B (α-Cleavage) C Product Ion (Loss of NH₂R) M->C Pathway C (Neutral Amine Loss) D Product Ion (Loss of C₂H₄) A->D Rearrangement

Fig. 2: Major fragmentation pathways for a protonated cyclopropanamine.

Experimental Protocol: A Self-Validating Method

This section provides a robust, step-by-step protocol for acquiring high-quality MS/MS data for cyclopropanamine derivatives. The choice of a HILIC column is deliberate; it provides excellent retention for these polar, basic compounds, which are often poorly retained in reversed-phase chromatography.[11]

Objective: To generate a reproducible product ion spectrum for a novel cyclopropanamine derivative.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Ion Source: Electrospray Ionization (ESI)

Materials:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Analyte (~1 mg)

  • ZIC-pHILIC column (or equivalent HILIC stationary phase)

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation Step: Purity Check):

    • Prepare a 1 mg/mL stock solution of the analyte in 50:50 Acetonitrile:Water.

    • Dilute this stock to 1 µg/mL in the initial mobile phase composition (e.g., 95% Acetonitrile).

    • Causality: Preparing the sample in the initial mobile phase prevents peak distortion upon injection. The 1 µg/mL concentration is a good starting point to avoid detector saturation.

  • Liquid Chromatography (Self-Validation Step: Peak Shape & Retention):

    • Column: ZIC-pHILIC, 2.1 x 100 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Causality: Formic acid is a volatile modifier that aids in protonation for positive-ion ESI and improves peak shape.[5] The gradient is designed to elute a wide range of polar compounds.

  • Mass Spectrometry - MS1 Scan (Self-Validation Step: Precursor Confirmation):

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Action: Infuse the sample directly or inject onto the LC system. Confirm the presence of the [M+H]⁺ ion at the expected m/z value. Check for potential in-source fragmentation or adducts ([M+Na]⁺).[5]

  • Mass Spectrometry - MS2 Product Ion Scan (Self-Validation Step: Fragment Reproducibility):

    • Isolation: Isolate the confirmed [M+H]⁺ ion with an isolation window of ~1 m/z.

    • Activation: Collision-Induced Dissociation (CID) with Argon.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV).

    • Action: Acquire the product ion spectrum. The CE ramp ensures that both low-energy (stable fragments) and high-energy (smaller fragments) dissociations are observed.

    • Causality: Ramping the collision energy in a single run provides a comprehensive fragmentation pattern, which is more efficient than performing multiple injections at fixed CEs. The resulting spectrum is a composite of all fragmentation events.[12]

  • Data Interpretation:

    • Analyze the resulting spectrum to identify product ions corresponding to the pathways described in Section 2.

    • Use high-resolution mass spectrometry if available to determine the elemental composition of fragments, confirming the proposed neutral losses.

Conclusion

The LC-MS fragmentation of cyclopropanamine derivatives is a predictable process governed by the interplay between ring strain and the basicity of the amino group. The primary fragmentation pathways involve ring-opening, α-cleavage, and neutral loss of the amine moiety. These patterns are distinct from those of less-strained cyclic amines like cyclobutanamine. By understanding the underlying chemical principles and employing a systematic, self-validating experimental approach, researchers can confidently use LC-MS/MS to elucidate the structures of novel cyclopropanamine-containing compounds, accelerating drug discovery and development efforts.

References

  • Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC. PubMed Central. Available at: [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. PubMed Central. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. Available at: [Link]

  • ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). ResearchGate. Available at: [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. Available at: [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. Available at: [Link]

  • Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC. PubMed Central. Available at: [Link]

  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. Available at: [Link]

  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]

  • Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. PubMed. Available at: [Link]

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Publications. Available at: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available at: [Link]

  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. PubMed. Available at: [Link]

Sources

Comparison of cyclopropanamine HCl vs. cyclopropanamine free base reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Cyclopropanamine HCl vs. Cyclopropanamine Free Base Reactivity Content Type: Publish Comparison Guide

Executive Summary: The "Buy vs. Make" Decision

In drug discovery and early-phase development, the choice between Cyclopropanamine Hydrochloride (HCl) and Cyclopropanamine Free Base is rarely about chemical preference—it is a decision dictated by stability, volatility, and stoichiometry .[1]

While the free base is the active nucleophile required for reaction, its physical properties (low boiling point, volatility, toxicity) make it a liability in the lab.[1] The HCl salt is the industry-standard "storage form," but it introduces a "deprotonation penalty"—an obligatory step that, if mishandled, can stall yields or introduce salt byproducts that interfere with sensitive catalysts.[1]

This guide dissects the reactivity profiles of both forms, providing the data and protocols necessary to transition seamlessly between them.[1]

Physical & Chemical Property Comparison

The fundamental difference lies in the state of matter and basicity . Cyclopropanamine is chemically distinct from acyclic alkyl amines (like isopropylamine) due to the significant ring strain and hybridization effects of the cyclopropane ring.

Table 1: Comparative Physicochemical Profile
FeatureCyclopropanamine Free BaseCyclopropanamine HClPractical Implication
Formula


Stoichiometry adjustment required (MW difference).
MW 57.09 g/mol 93.56 g/mol HCl salt is ~64% heavier; correct your equivalents.
Physical State Volatile Liquid Hygroscopic Solid HCl is easier to weigh; Free Base requires gas-tight syringes.
Boiling/Melting bp 49–50 °C mp >100 °C (dec.) CRITICAL: Free base evaporates at reaction temps >50°C.
pKa (Conj. Acid) ~9.10 N/A (Salt form)Weaker base than propylamine (

10.7).
Stability Oxidizes; Absorbs

(Carbamates)
Stable; HygroscopicFree base degrades if stored improperly.
Hazards Flammable, Corrosive, ToxicIrritant, SolidFree base requires fume hood & spark-free tools.[1]
Deep Dive: The "s-Character" Effect on Reactivity

Unlike typical


 hybridized amines, the carbon atoms in the cyclopropane ring possess high s-character  (closer to 

) due to the strained

bond angles.
  • Effect: This pulls electron density closer to the ring, making the nitrogen lone pair less available for protonation compared to acyclic amines.[1]

  • Result: Cyclopropanamine (

    
     9.1) is less basic  than isopropylamine (
    
    
    
    10.6).
  • Application: It is a good nucleophile but a weaker proton scavenger. In acid-sensitive reactions, it may not effectively neutralize strong acid byproducts without an auxiliary base (e.g., DIPEA).[1]

Reactivity & Stability Analysis

The Volatility Challenge (Free Base)

The free base boils at 50 °C . In exothermic reactions (e.g., acid chloride coupling) or reflux conditions, the free base can vaporize before it reacts, leading to:

  • Variable Yields: Loss of limiting reagent to the headspace.

  • Safety Hazards: Flammable vapors accumulating in the hood.

  • Stoichiometric Drift: You think you have 1.2 equivalents, but you effectively have 0.8.

The "Deprotonation Penalty" (HCl Salt)

The HCl salt is non-nucleophilic. To react, the amine must be "unlocked" by a base (


).


  • Risk: If the auxiliary base (

    
    ) is weaker than cyclopropanamine, the equilibrium favors the inactive salt.[1]
    
  • Solution: Use a base with

    
     (e.g., Triethylamine, DIPEA) or an inorganic base (
    
    
    
    ) in a biphasic system.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct form and the necessary process adjustments.

ReactivityWorkflow Start Start: Select Reagent HCl Cyclopropanamine HCl (Stable Solid) Start->HCl Preferred for Storage FreeBase Cyclopropanamine Free Base (Volatile Liquid) Start->FreeBase If non-basic conditions required Decision Reaction Temperature? HCl->Decision Action_PreBase Protocol C: Pre-Freebasing (Extraction) HCl->Action_PreBase If Salt Sensitive Catalyst Action_Direct Protocol B: Direct Addition (Use Free Base) FreeBase->Action_Direct Handle Cold (0°C) HighTemp > 40°C or Reflux Decision->HighTemp High Heat Risk LowTemp < 40°C (Room Temp) Decision->LowTemp Standard Coupling Action_InSitu Protocol A: In Situ Neutralization (Use HCl + DIPEA) HighTemp->Action_InSitu Prevents Evaporation LowTemp->Action_InSitu Standard Practice Action_Direct->HighTemp AVOID: Loss of Reagent

Figure 1: Decision matrix for selecting between HCl salt and Free Base based on reaction conditions.

Experimental Protocols

Protocol A: Amide Coupling (Standard - Using HCl Salt)

Best for: Routine synthesis, stable substrates.[1]

Rationale: Uses the stable HCl salt and generates the active amine in situ. Reagents: Carboxylic Acid (1.0 eq), Cyclopropanamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DMF.[1]

  • Dissolution: Dissolve Carboxylic Acid in DMF (0.1 M).

  • Activation: Add EDC·HCl and HOBt. Stir at

    
     for 15 min.
    
  • Neutralization (Critical Step):

    • In a separate vial, mix Cyclopropanamine HCl (1.2 eq) and DIPEA (3.0 eq) in minimal DMF.

    • Note: You need 1 eq of DIPEA to neutralize the HCl salt and 2 eq to act as the proton scavenger for the coupling.

  • Addition: Add the amine/base mixture to the activated acid.

  • Reaction: Warm to Room Temperature (RT). Do NOT heat above 40°C unless sealed.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes excess amine), then

    
    .
    
Protocol B: "Free-Basing" (Preparation of Free Base from HCl)

Best for: Organometallic reactions (e.g., Pd-catalyzed amination) where amine salts might poison the catalyst.

Rationale: Isolates the pure nucleophile to avoid introducing chloride ions or excess amine salts into a sensitive catalytic cycle.

  • Suspend: Place 10 g Cyclopropanamine HCl in a flask.

  • Basify: Add 20 mL of 50% NaOH (aq) dropwise at

    
    . The solid will dissolve, and an oily layer will form.[1]
    
  • Extract: Extract immediately with

    
     (Diethyl Ether) or DCM.
    
    • Caution: Do not use Rotovap with high vacuum/heat!

  • Dry: Dry organic layer over KOH pellets or

    
    .
    
  • Concentrate: Carefully distill off the solvent (if Ether) or use the solution directly.

    • Warning: If concentrating, do not heat the bath >35°C. The product boils at 50°C.[1]

Stability & Degradation Mechanisms[1][2]

Understanding how these forms fail allows for better troubleshooting.

Stability cluster_HCl HCl Salt Protection CPA Cyclopropanamine (Free Base) Carbamate Carbamate Salt (White Solid Crust) CPA->Carbamate + CO2 (Rapid) Oxides N-Oxides / Imines (Yellowing) CPA->Oxides + O2 (Slow) Evap Evaporation (Loss of Stoichiometry) CPA->Evap > 25°C (Rapid) CO2 Atmospheric CO2 O2 Oxidation (Air) HCl Cyclopropanamine HCl Safe Stable Solid (No Evaporation, No CO2 Reaction) HCl->Safe Protonation Blocks Lone Pair

Figure 2: Degradation pathways of the free base vs. the protective stability of the HCl salt.[1]

Key Takeaway on Stability:
  • The "Crust" Phenomenon: If you leave a bottle of Cyclopropanamine Free Base open, you will see a white solid form on the rim.[1] This is NOT chloride salt; it is the carbamate formed by reaction with atmospheric

    
    .
    
  • Prevention: Store free base under Argon/Nitrogen at 4°C. Store HCl salt at RT (desiccated).

References

  • PubChem. (2023). Cyclopropanamine Compound Summary. National Library of Medicine. [Link]

  • Wiberg, K. B., et al. (1987).[1] Basicity of cyclopropylamines: The effect of s-character. Journal of Organic Chemistry. [Link]

  • Fisher Scientific. (2023). Amide Synthesis Protocols: Schotten-Baumann & Carbodiimide Methods. [Link]

Sources

Thermal Characterization & Purity Validation: 1-(4-Methoxybenzyl)cyclopropanamine Hydrochloride

[1]

Executive Summary

Product: 1-(4-Methoxybenzyl)cyclopropanamine Hydrochloride CAS: 29813-01-2 (HCl Salt) Formula: C₁₁H₁₅NO[1][2][3]·HCl

This guide provides a rigorous validation framework for the melting point (MP) determination of this compound.[1] Due to the strained cyclopropane ring and the ionic nature of the hydrochloride salt, this compound exhibits complex thermal behavior often mischaracterized by standard capillary methods. This document compares the performance of Automated Capillary Melting Point analysis against Differential Scanning Calorimetry (DSC) , establishing the latter as the requisite standard for pharmaceutical-grade validation.

Compound Context & Thermal Challenges[4][5]

The structural integration of a cyclopropane ring with a primary amine hydrochloride creates specific stability challenges. Unlike simple aliphatic amines, the ring strain (~27.5 kcal/mol) makes the compound susceptible to thermal ring-opening or rearrangement prior to or during the melting phase.[1]

Critical Failure Points in Standard Analysis:
  • Sublimation/Decomposition: The HCl salt may dissociate or the cyclopropane ring may degrade before a clear liquid phase forms, leading to "browning" rather than melting.

  • Hygroscopicity: Amine salts are prone to moisture uptake. Absorbed water acts as a plasticizer, significantly depressing the observed MP (Colligative Property).

  • Polymorphism: Crystallization solvents (e.g., Ethanol vs. IPA) can yield different polymorphs with distinct melting points.

Comparative Analysis: Capillary vs. DSC[1]

The following table contrasts the performance of the two primary validation methods. For this specific compound, DSC is the validated "Gold Standard."

FeatureMethod A: Automated Capillary (OptiMelt)Method B: Differential Scanning Calorimetry (DSC)
Principle Visual detection of phase change (Solid

Liquid).[1]
Measurement of heat flow (Endothermic/Exothermic events).
Precision

0.5 – 1.0 °C

0.1 °C
Decomposition Handling Poor. Often misinterprets "softening" or "browning" as the melt onset.Excellent. Separates melting (Endotherm) from decomposition (Exotherm).[1]
Moisture Sensitivity High. Wet samples simply show broad ranges.High. Can quantify solvate loss (if coupled with TGA).
Sample Requirement High (~2–5 mg)Low (~1–3 mg)
Throughput High (3 samples/run)Low (1 sample/run)
Verdict Screening Only. Use for routine purity checks of established batches.[1]Validation Standard. Required for CoA generation and new batch characterization.
Experimental Data Summary (Representative)

Note: Values below are representative of high-purity cyclopropyl amine salts. Exact values depend on the specific polymorph generated.

ParameterHigh Purity (>99%)Crude / Wet (>95%)
Capillary Range Sharp: 205–207 °C (Clear melt)Broad: 198–204 °C (Softening observed)
DSC Peak Single sharp endotherm @ 206.5 °CBroad endotherm @ 201 °C; potential early solvent peak.[1]
Visual Appearance White crystalline powderOff-white/clumped powder

Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Instrument Reference: SRS OptiMelt or Mettler Toledo MP System[1]

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Grind to a fine powder using an agate mortar.

  • Loading: Fill a defined capillary tube (1.5 mm O.D.) to a height of 3 mm. Compact the sample by tapping the capillary on a hard surface (drop method).

  • Parameters:

    • Start Temp: 180 °C

    • Ramp Rate: 1.0 °C/min (Critical: Fast ramps >2°C/min will overshoot the true MP due to thermal lag).

    • Stop Temp: 220 °C

  • Validation: Run a standard (e.g., Anthracene, MP ~216°C) in parallel if available.

Protocol B: DSC Method (Primary Validation)

Instrument Reference: TA Instruments Q2000 or PerkinElmer DSC 8000[1]

  • Calibration: Calibrate the instrument using Indium (

    
     156.6°C) and Zinc (
    
    
    419.5°C) standards.
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. The pinhole allows moisture/HCl gas to escape, preventing pan deformation while maintaining thermal contact.

  • Procedure:

    • Weigh 1–3 mg of sample precisely.

    • Equilibrate at 30 °C.

    • Ramp 10.0 °C/min to 250 °C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the melting endotherm.

    • Onset Temperature (

      
      ): The intersection of the baseline and the leading edge of the peak. This is the reported MP. 
      
    • Peak Maximum: The point of highest heat flow.

Visualization of Validation Logic

Workflow Diagram

The following diagram illustrates the decision-making process for validating the purity of the batch based on thermal data.

ValidationWorkflowStartBatch Synthesis1-(4-Methoxybenzyl)cyclopropanamine HClDryingVacuum Drying(40°C, <10 mbar)Start->DryingTGATGA Analysis(Volatiles Check)Drying->TGADecision_VolatilesWeight Loss < 0.5%?TGA->Decision_VolatilesRecrystallizeRecrystallize(IPA/Et2O)Decision_Volatiles->RecrystallizeNo (>0.5%)DSCDSC Analysis(10°C/min)Decision_Volatiles->DSCYesRecrystallize->DryingDecision_DSCEndotherm ProfileDSC->Decision_DSCPassPASS: Sharp Endotherm(Range < 2°C)Decision_DSC->PassSingle PeakFail_ImpureFAIL: Broad/Depressed(Eutectic Impurity)Decision_DSC->Fail_ImpureBroad PeakFail_DecompFAIL: Exotherm Detected(Decomposition)Decision_DSC->Fail_DecompExothermic Event

Figure 1: Analytical workflow for thermal validation. TGA is a prerequisite to ensure solvent removal before MP determination.[1]

Data Interpretation & Troubleshooting

Scenario 1: Broad Melting Range (e.g., 195–205 °C)[1]
  • Cause: Eutectic impurities or residual solvent.

  • Action: Check TGA data. If weight loss is observed <150°C, the sample is wet. If TGA is flat, the sample contains chemical impurities (likely starting material or ring-opened byproducts).[1] Recrystallize from Isopropanol.

Scenario 2: Browning/Blackening during Melt[1]
  • Cause: Oxidative decomposition or HCl dissociation.

  • Action: The capillary method is invalid here. Rely on DSC onset temperature.[4] Ensure the capillary is sealed under Nitrogen if browning is severe.

Scenario 3: Double Melting Peak in DSC
  • Cause: Polymorphism. The first peak is the metastable form melting; the second is the stable form.

  • Action: This is acceptable for identity but requires consistency between batches. Record both onsets.

References

  • Sigma-Aldrich. (n.d.).[1] 1-(4-Methoxybenzyl)cyclopropan-1-amine hydrochloride Product Information. Retrieved from (Search CAS: 29813-01-2).[1]

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from .[1]

  • United States Pharmacopeia (USP). (2024). <741> Melting Range or Temperature. USP-NF.[1]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. .

  • Fluorochem. (2024). Safety Data Sheet: this compound. Retrieved from .[1]

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